![molecular formula C9H20ClNO B2876200 2-(1-Methylpiperidin-2-yl)propan-2-ol;hydrochloride CAS No. 2243507-83-5](/img/structure/B2876200.png)
2-(1-Methylpiperidin-2-yl)propan-2-ol;hydrochloride
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Overview
Description
2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride is a chemical compound with the CAS Number: 2243507-83-5 . It is a powder at room temperature and has a molecular weight of 193.72 . It is stored at room temperature .
Synthesis Analysis
Piperidines, which include 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidines involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The Inchi Code for 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride is 1S/C9H19NO.ClH/c1-9(2,11)8-6-4-5-7-10(8)3;/h8,11H,4-7H2,1-3H3;1H .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride, is an important task of modern organic chemistry . The synthesis involves specific methods and functionalization .Physical And Chemical Properties Analysis
2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride is a powder at room temperature . It has a molecular weight of 193.72 .Scientific Research Applications
Synthesis and Derivatization
- Synthesis Techniques : A study by Czeskis (1998) described the synthesis of a 3-[14C]-isotopomer of a compound related to 2-(1-Methylpiperidin-2-yl)propan-2-ol; hydrochloride, highlighting the multi-step synthesis process and radiochemical yield from (L)-serine-[3-14C] (Czeskis, 1998).
Analytical Methodologies
- HPTLC Method for Analysis : Patel et al. (2012) developed a High-Performance Thin Layer Chromatography (HPTLC) method for the simultaneous analysis of Tolperisone Hydrochloride and Etodolac in combined fixed-dose oral solid formulation, demonstrating the importance of analytical techniques in drug analysis (Patel, Patel, Patel, & Badmanaban, 2012).
Electrochemical Behavior
- Transition Metal Complexes : Görgülü et al. (2009) explored the synthesis of transition metal complexes with nitrogen heterocyclic sulphur donor ligand, providing insights into the electrochemical behavior of related compounds (Görgülü, Çelikkan, & Arslana, 2009).
Kinetic Modeling
- Positron Emission Tomography Tracer : Koeppe et al. (1999) investigated kinetic modeling of N-[11C]Methylpiperidin-4-yl propionate, a tracer for positron emission tomography (PET), emphasizing its use in measuring acetylcholinesterase activity in the human brain (Koeppe, Frey, Snyder, Meyer, Kilbourn, & Kuhl, 1999).
Catalytic Applications
- Transfer Hydrogenation : Aydemir et al. (2014) discussed the catalytic use of Ru(II)–phosphinite compounds in transfer hydrogenation, including the synthesis of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).
Pharmacological Studies
- Nuclear and Cytosolic Protein Accumulation : Dietrich et al. (2008) examined propiverine-induced accumulation of nuclear and cytosolic protein in rat kidneys, contributing to understanding the pharmacological impact of related substances (Dietrich, Heussner, O'brien, Gramatté, Runkel, Rumpf, & Day, 2008).
Antioxidant Properties
- Synthesis of Antioxidants : Yao Xing-sheng (2007) highlighted the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, illustrating the potential of related compounds in antioxidant applications (Yao Xing-sheng, 2007).
Neurological Research
- NMDA Antagonist Analogue : Butler et al. (1998) synthesized a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist, demonstrating the compound's utility in neurological research (Butler, Blake, Bordner, Butler, Chenard, Collins, Decosta, Ducat, Eisenhard, Menniti, Pagnozzi, Sands, Segelstein, Volberg, White, & Zhao, 1998).
Mechanism of Action
Future Directions
The future directions for 2-(1-Methylpiperidin-2-yl)propan-2-ol hydrochloride could involve further exploration of its potential uses in the pharmaceutical industry, given the significant role of piperidine derivatives in drug design . Additionally, the development of more efficient synthesis methods could also be a focus .
properties
IUPAC Name |
2-(1-methylpiperidin-2-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,11)8-6-4-5-7-10(8)3;/h8,11H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPAFIIAYJXCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCN1C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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